Product packaging for 5'-Octanoyl fdurd(Cat. No.:CAS No. 118694-10-3)

5'-Octanoyl fdurd

Cat. No.: B056822
CAS No.: 118694-10-3
M. Wt: 388.4 g/mol
InChI Key: UPKOVIISKGPRGG-XKVFNRALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-Octanoyl fdurd is a chemically modified nucleoside analog, specifically a fatty acyl derivative of 5-fluoro-2'-deoxyuridine (FdUrd). Its primary research application is in the field of oncology, particularly in studies focused on antimetabolite therapies and the inhibition of DNA synthesis in proliferating cells. The compound's mechanism of action is characterized by its intracellular conversion to the active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP acts as a potent and irreversible inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate (dTTP). By inhibiting TS, this compound disrupts the thymidine nucleotide pool, leading to thymineless death and the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25FN2O7 B056822 5'-Octanoyl fdurd CAS No. 118694-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKOVIISKGPRGG-XKVFNRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152208
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118694-10-3
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Derivatization of 5 Octanoyl 5 Fluoro 2 Deoxyuridine

Synthetic Pathways to 5'-Octanoyl-5-fluoro-2'-deoxyuridine

The synthesis of 5'-Octanoyl-5-fluoro-2'-deoxyuridine typically involves the esterification of the 5'-hydroxyl group of 5-fluoro-2'-deoxyuridine (B1346552) with octanoyl chloride or a related activated form of octanoic acid. A general approach involves protecting other reactive functional groups on the parent nucleoside, followed by the selective acylation of the 5'-hydroxyl group and subsequent deprotection.

A common method for the synthesis of related 5'-esters of nucleosides involves the use of an acyl chloride in the presence of a base, such as pyridine (B92270), to catalyze the reaction and neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the acyl chloride.

Another approach could involve enzymatic synthesis, where a lipase (B570770) could be used to catalyze the esterification of FdUrd with an octanoyl donor. This method can offer high regioselectivity for the 5'-position, avoiding the need for protection and deprotection steps.

Precursor Chemistry and Intermediate Reactivity

The primary precursor for the synthesis of 5'-Octanoyl-5-fluoro-2'-deoxyuridine is 5-fluoro-2'-deoxyuridine (FdUrd). sigmaaldrich.comscbt.com FdUrd is a synthetic nucleoside analog of deoxyuridine. sigmaaldrich.com The key reactive sites in FdUrd for derivatization are the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar. The reactivity of these hydroxyl groups is not equal, with the 5'-hydroxyl group being a primary alcohol and generally more sterically accessible and reactive than the secondary 3'-hydroxyl group. This difference in reactivity allows for some degree of selective acylation at the 5'-position under controlled reaction conditions.

To achieve high selectivity, the 3'-hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether or an acetyl group. After the 5'-octanoylation is complete, the protecting group is removed to yield the desired product. The choice of protecting group is crucial as it must be stable under the acylation conditions and easily removable without affecting the newly formed ester bond or other parts of the molecule.

The other key reactant is an activated form of octanoic acid, most commonly octanoyl chloride. The reactivity of the acylating agent is also a critical factor. Highly reactive acylating agents may lead to non-selective reactions and the formation of byproducts, such as the 3',5'-dioctanoyl derivative.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is essential for maximizing the yield and purity of 5'-Octanoyl-5-fluoro-2'-deoxyuridine. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the catalyst.

For a typical acylation reaction, a non-polar aprotic solvent like dichloromethane (B109758) or chloroform (B151607) is often used. The reaction temperature is usually kept low initially to control the reactivity and then may be raised to drive the reaction to completion. The molar ratio of FdUrd to the acylating agent is carefully controlled to favor mono-esterification at the 5'-position. Using a slight excess of the acylating agent can help to ensure complete conversion of the starting material.

The choice of base is also important. A non-nucleophilic base like triethylamine (B128534) or pyridine is commonly used to scavenge the acid produced during the reaction without competing with the nucleoside for the acylating agent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, typically by column chromatography.

A study on the synthesis of related compounds, such as 5-methyl-2-(pyrimidin-2-yl) benzoic acid, highlights the importance of optimizing parameters like catalyst concentration, reactant molar ratios, and temperature to achieve maximum yields. researchgate.net For instance, the optimal conditions for that specific synthesis involved a specific molar ratio of catalyst to reactant and a defined reaction temperature and time, resulting in a yield of 78.4%. researchgate.net While this is a different molecule, the principles of optimizing reaction conditions are broadly applicable.

Analytical Characterization Methods for Synthesized Compounds

Once synthesized, the identity and purity of 5'-Octanoyl-5-fluoro-2'-deoxyuridine must be confirmed using various analytical techniques.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been used for the measurement of 5-fluoro-2'-deoxyuridine levels, and a similar approach could be adapted for its octanoyl derivative. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. NMR can confirm the attachment of the octanoyl group to the 5'-position of the deoxyribose ring by observing the chemical shifts and coupling constants of the protons and carbons in the sugar moiety and the acyl chain.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. sigmaaldrich.com By comparing the retention time of the product to that of the starting materials and potential byproducts, the purity can be accurately determined.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group, which would show a characteristic absorption band.

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared with the theoretical values to confirm the chemical formula.

The following table summarizes the key analytical methods used for characterization:

Analytical MethodInformation Obtained
Mass Spectrometry (MS)Molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR)Detailed structural information, including the position of the octanoyl group.
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification.
Infrared (IR) SpectroscopyIdentification of functional groups.
Elemental AnalysisConfirmation of the empirical formula.

Biochemical Hydrolysis and Prodrug Activation of 5 Octanoyl 5 Fluoro 2 Deoxyuridine Preclinical Focus

Enzymatic De-esterification by Esterases

The primary mechanism for the activation of 5'-Octanoyl-FdUrd involves the cleavage of the octanoyl ester bond at the 5' position of the deoxyribose sugar. This reaction is catalyzed by esterase enzymes, which are ubiquitous throughout the body. nih.gov The efficiency of this de-esterification is influenced by the molecular structure of the prodrug, the specific type of esterase, and the biological environment in which the conversion occurs. nih.gov

Studies focusing on the hydrolysis of 5'-Octanoyl-FdUrd in plasma have revealed significant species-specific differences in the rate of conversion. nih.gov In rabbit plasma, the hydrolysis is rapid, with a half-life of approximately 2.4 minutes. jst.go.jp Conversely, the process is considerably slower in human plasma, where the half-life of 5'-Octanoyl-FdUrd is 11.5 minutes. jst.go.jp

This difference in hydrolysis rates between species is even more pronounced when comparing different isomers of the prodrug. For instance, the rate constant for the hydrolysis of 5'-octanoyl FdUrd in human plasma is approximately 85.7 times greater than that of its counterpart, 3'-octanoyl FdUrd. nih.govjst.go.jp In rabbit plasma, this difference is much smaller, with the rate constant ratio being only 1.6. nih.govjst.go.jp These findings underscore the high degree of specificity of plasma esterases.

Table 1: Comparative Hydrolysis Half-Lives in Plasma

CompoundHalf-Life in Rabbit Plasma (minutes)Half-Life in Human Plasma (minutes)
5'-Octanoyl-5-fluoro-2'-deoxyuridine 2.411.5
3'-Octanoyl-5-fluoro-2'-deoxyuridine3.91020
3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine3.6130

Data sourced from a 1989 study in the Journal of Pharmacobio-Dynamics. nih.govjst.go.jp

Following cellular uptake, 5'-Octanoyl-FdUrd undergoes intracellular hydrolysis mediated by various non-specific esterases to release the active drug, FdUrd. Research on porcine liver esterase activity has shown that the susceptibility of FdUrd esters to hydrolysis is dependent on the length of the acyl chain. jst.go.jp The rate of conversion for monoesters was found to increase as the fatty acid chain was lengthened, suggesting that the octanoyl group represents a favorable substrate for enzymatic cleavage. jst.go.jp

Plasma Esterase Activity and Hydrolysis Rates

Release Kinetics and Efficiency of the Active Nucleoside, 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd)

The release of FdUrd from its 5'-octanoyl prodrug is a direct consequence of the enzymatic hydrolysis described. The kinetics of this release are intrinsically linked to the hydrolysis rates observed in different biological matrices. nih.gov Studies comparing the release of FdUrd and its related species from an oily solution into both rabbit and human plasma found that while the total amount of drug released was nearly identical in both environments, the specific chemical forms detected in the plasma differed. nih.govjst.go.jp

This observation reflects the distinct characteristics of the esterase enzymes present in each species' plasma. nih.govjst.go.jp In rabbit plasma, with its rapid hydrolysis rates, a faster appearance of the final active compound, FdUrd, would be expected. In human plasma, the slower and more selective hydrolysis would lead to a more gradual release of FdUrd, with a potential for different intermediate metabolites to be present. nih.govjst.go.jp This demonstrates that the efficiency of active nucleoside release is not solely a measure of total drug liberated over time but is also dependent on the rate and pathway of enzymatic conversion specific to the biological system.

Cellular Disposition and Intracellular Biotransformation of Fdurd Released from Prodrug

Mechanisms of Cellular Uptake of FdUrd

The entry of FdUrd into cells is not a passive process but is mediated by specific protein transporters. FdUrd, being a nucleoside analog, utilizes the cell's natural nucleoside transport systems. nih.govnih.gov Research has identified that FdUrd rapidly enters cells through a facilitated transmembrane carrier system. nih.gov Specifically, the human equilibrative nucleoside transporter is a key player in this process. nih.gov This transport mechanism allows for the efficient accumulation of FdUrd within the cell, a prerequisite for its subsequent metabolic activation. nih.gov Some studies have explored the use of amino acid ester prodrugs of floxuridine (B1672851) to potentially enhance cellular uptake via peptide transporters.

Intracellular Phosphorylation Pathways of FdUrd

Once inside the cell, FdUrd must be phosphorylated to become pharmacologically active. This multi-step phosphorylation cascade converts FdUrd into its mono-, di-, and triphosphate forms.

The initial and rate-limiting step in the activation of FdUrd is its conversion to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). wikipedia.orgnih.govnih.gov This reaction is catalyzed by the enzyme thymidine (B127349) kinase (TK). wikipedia.orgwikipedia.orgnih.govuni.lu FdUrd, as an analog of thymidine, serves as a substrate for TK, which transfers a phosphate (B84403) group from ATP to the 5' hydroxyl group of FdUrd. wikipedia.orgnih.gov The efficiency of this conversion is critical, as FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. wikipedia.orgnih.govnih.gov The loss of thymidine kinase activity has been shown to confer significant resistance to FdUrd, highlighting the enzyme's crucial role in the drug's activation. wikipedia.org

Following its formation, FdUMP can be further phosphorylated. It is converted to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) and subsequently to 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). nih.govwikipedia.orguni.lu The phosphorylation of FdUMP to FdUDP is a step that can be carried out by thymidylate kinase. fishersci.ca FdUDP can then be phosphorylated to FdUTP. nih.gov Another pathway for FdUDP formation involves the enzyme ribonucleotide reductase, which can convert fluorouridine diphosphate (B83284) (FUDP) to FdUDP. nih.govwikidata.orgfrontiersin.org The formation of FdUTP is significant as this metabolite can be incorporated into DNA, contributing to DNA damage and cell death. wikipedia.orgnih.gov

Role of Thymidine Kinase in FdUrd to FdUMP Conversion

Conversion of FdUrd to 5-Fluorouracil (B62378) and its Ribonucleotide Metabolites

In an alternative metabolic route, FdUrd can be converted back to 5-Fluorouracil (5-FU), which then enters a different activation pathway leading to the formation of ribonucleotide metabolites that interfere with RNA synthesis.

FdUrd can be catabolized to 5-FU through the action of the enzyme thymidine phosphorylase (TP), also known as pyrimidine (B1678525) nucleoside phosphorylase. wikipedia.orguni.lufrontiersin.orguni.lu This enzyme catalyzes the reversible phosphorolysis of thymidine and its analogs, cleaving the glycosidic bond to release the pyrimidine base (in this case, 5-FU) and 2-deoxyribose-1-phosphate. wikipedia.orgfishersci.se The conversion of FdUrd to 5-FU is a significant metabolic step, as it shunts the compound into a pathway that ultimately affects RNA function. uni.lu The stability of FdUrd against degradation by thymidine phosphorylase is a key factor in its therapeutic profile. uni.lu

Interactive Data Tables

Enzymatic Conversions in FdUrd Metabolism

SubstrateEnzymeProductMetabolic Pathway
FdUrdThymidine Kinase (TK)FdUMPPhosphorylation
FdUMPThymidylate KinaseFdUDPPhosphorylation
FdUDPPyrimidine Diphosphate KinaseFdUTPPhosphorylation
FdUrdThymidine Phosphorylase (TP)5-Fluorouracil (5-FU)Conversion to 5-FU
5-FUOrotate Phosphoribosyltransferase (OPRT) / Uridine (B1682114) Phosphorylase & Uridine KinaseFUMPRibonucleotide Formation
FUMPPyrimidine Monophosphate KinaseFUDPRibonucleotide Formation
FUDPPyrimidine Diphosphate KinaseFUTPRibonucleotide Formation

Role of Nucleoside Phosphorylase in FdUrd to 5-Fluorouracil Conversion

Perturbations of Endogenous Deoxyribonucleotide Pools

The primary mechanism of FdUrd-induced cytotoxicity stems from the severe disruption of the intracellular balance of deoxyribonucleoside triphosphates (dNTPs), which are essential precursors for DNA synthesis. nih.gov This imbalance is initiated by the active metabolite FdUMP, a potent inhibitor of the enzyme thymidylate synthase (TS). aacrjournals.orgplos.org

By forming a stable complex with thymidylate synthase, FdUMP blocks the normal conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). patsnap.complos.org This inhibition leads to a cascade of dramatic shifts in the dNTP pools:

Depletion of dTTP: The most direct consequence of TS inhibition is the severe depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), as its synthesis is effectively halted. patsnap.comnih.govnih.gov Studies have shown that FdUrd can lower dTTP levels to approximately 20% of control values. nih.govoup.com

Depletion of dGTP: The reduction in dTTP levels subsequently leads to a significant decrease in the deoxyguanosine triphosphate (dGTP) pool. nih.govnih.gov In some cases, the dGTP pool is reduced to nearly zero. nih.govoup.com

Increase in dATP and dCTP: Concurrently, the levels of deoxyadenosine (B7792050) triphosphate (dATP) and deoxycytidine triphosphate (dCTP) have been observed to increase significantly. nih.govnih.gov Research has documented a notable rise in the dATP pool and greatly increased dCTP levels following FdUrd treatment. nih.govnih.govoup.com

This profound dNTP pool imbalance is a trigger for the activation or induction of endonucleases that cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis. nih.govnih.gov The disruption of dNTP ratios compromises the fidelity of DNA replication, increasing the rate of nucleotide misincorporation and resulting in DNA damage. aacrjournals.org

Table 1: Observed Effects of FdUrd on Intracellular Deoxyribonucleotide (dNTP) Pools

DeoxyribonucleotideObserved Change in Pool LevelReference
dTTP (deoxythymidine triphosphate)Depletion (to ~20% of control) nih.govoup.com
dGTP (deoxyguanosine triphosphate)Depletion (to near-zero levels) nih.govoup.com
dATP (deoxyadenosine triphosphate)Increase nih.gov
dCTP (deoxycytidine triphosphate)Greatly Increased nih.govoup.com

Molecular and Cellular Mechanisms of Action Triggered by Fdurd Metabolites

Inhibition of Thymidylate Synthase (TS) by FdUMP

One of the principal mechanisms of FdUrd's cytotoxic activity is the potent inhibition of thymidylate synthase (TS) by its monophosphate metabolite, 5-fluoro-2'-deoxyuridine-5'-phosphate (FdUMP). wikipedia.orgscbt.com TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govuni.lu

Formation of the Ternary Covalent Complex with TS and Folate Cofactor

Upon its formation within the cell, FdUMP acts as a suicide inhibitor of thymidylate synthase. It mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP). The inhibitory process involves the formation of a stable, ternary covalent complex between FdUMP, thymidylate synthase, and the folate cofactor N5,N10-methylenetetrahydrofolate. A cysteine residue in the active site of TS attacks the pyrimidine (B1678525) ring of FdUMP, which then allows the C5 position to attack the folate cofactor. This sequence of events results in an irreversible covalent bond, effectively sequestering the enzyme and preventing it from catalyzing the conversion of dUMP to dTMP.

Consequences of dTMP Depletion on DNA Synthesis and Repair Fidelity

The irreversible inhibition of thymidylate synthase by FdUMP leads to a significant depletion of the intracellular pool of dTMP, and consequently, deoxythymidine triphosphate (dTTP). scbt.com This "thymineless" state has profound consequences for cellular function:

Deoxynucleotide Pool Imbalance: The depletion of dTTP disrupts the delicate balance of the other deoxynucleotide triphosphates (dNTPs). This imbalance is itself a source of cellular stress and can contribute to DNA damage.

Increased Uracil (B121893) Misincorporation: The reduced levels of dTTP lead to a relative increase in the concentration of deoxyuridine triphosphate (dUTP). DNA polymerases can mistakenly incorporate dUTP into DNA in place of dTTP. The subsequent attempts by DNA repair mechanisms, such as base excision repair, to remove the uracil can lead to an accumulation of DNA strand breaks, further compromising genomic integrity.

Incorporation into Nucleic Acids

Beyond the inhibition of thymidylate synthase, the metabolites of FdUrd can be directly incorporated into both DNA and RNA, leading to further cellular disruption.

Misincorporation of FdUTP into DNA

FdUrd can be further phosphorylated within the cell to its triphosphate form, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP). DNA polymerases can recognize FdUTP as a substrate and misincorporate it into the DNA strand instead of dTTP. The presence of this fraudulent nucleotide in the DNA is recognized as a form of damage, which can trigger DNA repair processes, lead to DNA strand breaks, and ultimately contribute to cell death.

Misincorporation of FUTP into RNA and Subsequent RNA Processing Disruption

FdUrd can also be metabolized to 5-fluorouridine (B13573) triphosphate (FUTP). nih.gov This metabolite is then erroneously incorporated into various types of RNA in place of uridine (B1682114) triphosphate (UTP). scbt.comnih.gov The consequences of FUTP incorporation into RNA are significant and multifaceted:

Disruption of RNA Processing: The presence of fluorouracil in RNA can interfere with the normal processing and maturation of RNA molecules. nih.gov This includes the processing of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA).

Impaired RNA Function: The incorporation of FUTP can alter the structure and function of RNA, leading to the production of faulty proteins and a general disruption of cellular processes that rely on functional RNA. nih.gov The extent of RNA damage has been shown to correlate with the cytotoxic effects of the drug.

Induction of Cellular Stress Responses

The combined effects of thymidylate synthase inhibition, dNTP pool imbalance, and the incorporation of fluorinated nucleotides into DNA and RNA create a state of significant cellular stress. This stress activates various signaling pathways within the cell, which can culminate in programmed cell death, or apoptosis. The DNA damage resulting from both dTMP depletion and FdUTP incorporation activates DNA damage response pathways, which can arrest the cell cycle to allow for repair. However, if the damage is too extensive, these same pathways will signal for the cell to undergo apoptosis.

DNA Damage and Replication Fork Stress

The primary mechanism of action of FdUrd metabolites is the induction of severe DNA damage and replication stress. patsnap.com This process is initiated by the potent inhibition of thymidylate synthase (TS) by FdUMP. patsnap.compatsnap.comwikipedia.org TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. patsnap.comnih.gov

The inhibition of TS leads to two major consequences:

Depletion of dTTP pools: This scarcity of dTTP directly hinders DNA synthesis. patsnap.com

Accumulation of dUTP and FdUTP: The cell attempts to compensate for the lack of dTMP, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, with a significant increase in deoxyuridine triphosphate (dUTP) and the drug metabolite FdUTP. plos.orgnih.govresearchgate.net

This imbalanced dNTP pool forces DNA polymerases to misincorporate uracil (from dUTP) and 5-fluorouracil (B62378) (from FdUTP) into the genomic DNA during replication. aacrjournals.orgresearchgate.net The presence of these abnormal bases in the DNA is recognized by the cell's repair machinery, specifically the base excision repair (BER) pathway. plos.orgnih.gov The enzyme uracil-DNA glycosylase (UDG) attempts to remove the uracil bases, creating apurinic/apyrimidinic (AP) sites. nih.gov However, due to the persistent lack of dTTP and high levels of dUTP, the repair process often results in the re-incorporation of uracil, leading to a futile cycle of excision and repair that generates DNA single- and double-strand breaks. nih.govnih.gov

This cascade of events—dNTP imbalance, nucleotide misincorporation, and futile repair cycles—stalls the progression of the DNA replication machinery, a condition known as replication fork stress. patsnap.comnih.govwikipedia.org Stalled or collapsed replication forks are a potent source of DNA double-strand breaks, a highly lethal form of DNA damage. aacrjournals.orgplos.org The accumulation of these DNA lesions is a critical trigger for the subsequent cellular responses. nih.gov

Table 1: Key Events in FdUrd-Induced DNA Damage and Replication Stress

Mechanistic Step Key Metabolite/Enzyme Consequence Reference
Thymidylate Synthase (TS) Inhibition FdUMP Depletion of dTTP, accumulation of dUTP/FdUTP nih.govpatsnap.compatsnap.com
Nucleotide Pool Imbalance dUTP, FdUTP Increased misincorporation of uracil and 5-FU into DNA plos.orgaacrjournals.org
DNA Repair Cycle Uracil-DNA Glycosylase (UDG) Futile repair cycles leading to DNA strand breaks plos.orgnih.gov
Replication Fork Stalling - Halting of DNA replication, generation of DNA double-strand breaks aacrjournals.orgnih.govplos.org

Activation of DNA Damage Checkpoint Pathways (e.g., ATR, ATM, Chk1/2)

In response to the extensive DNA damage and replication stress induced by FdUrd metabolites, cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.gov Central to this response are the apical kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). cellsignal.comnih.gov

ATR Pathway: Replication stress, characterized by stalled replication forks and stretches of single-stranded DNA (ssDNA), primarily activates the ATR kinase. plos.orgaacrjournals.orgnih.gov Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1). nih.govcellsignal.com The ATR-Chk1 signaling axis is crucial for stabilizing stalled replication forks, preventing further DNA damage, and halting cell cycle progression to allow time for repair. nih.govaacrjournals.org

ATM Pathway: The DNA double-strand breaks that arise from collapsed replication forks or futile repair cycles serve as the primary signal for the activation of the ATM kinase. nih.govaacrjournals.orgbio-rad.com ATM then phosphorylates its key downstream effector, checkpoint kinase 2 (Chk2), as well as other substrates. nih.govtocris.com The ATM-Chk2 pathway also contributes to cell cycle arrest and the mobilization of DNA repair machinery. aacrjournals.org

Studies have demonstrated that treatment with FdUrd leads to the phosphorylation and activation of both ATM and ATR, as well as their downstream targets Chk1 and Chk2, in various cancer cell lines. plos.orgaacrjournals.orgtocris.com This dual activation reflects the heterogeneous nature of the DNA damage induced, which includes both replication stress and double-strand breaks. nih.gov These checkpoint pathways are initially pro-survival, as their activation attempts to resolve the DNA damage and restore genomic integrity. plos.orgaacrjournals.org

Table 2: Core Proteins in the FdUrd-Activated DNA Damage Checkpoint

Kinase Primary Activation Signal Key Downstream Target Cellular Role Reference
ATR Stalled replication forks, ssDNA Chk1 S-phase checkpoint, replication fork stabilization plos.orgnih.govaacrjournals.org
ATM DNA double-strand breaks Chk2 G2/M checkpoint, DNA repair mobilization nih.govaacrjournals.orgbio-rad.com
Chk1 Phosphorylation by ATR/ATM Cdc25 phosphatases Cell cycle arrest, tumor suppression nih.govcellsignal.com
Chk2 Phosphorylation by ATM p53, Cdc25 phosphatases Cell cycle arrest, apoptosis nih.govtocris.com

Modulation of Cell Cycle Progression (e.g., S-phase arrest)

A direct consequence of the activation of DNA damage checkpoint pathways is the modulation of cell cycle progression. frontiersin.org The primary response to FdUrd-induced replication stress is a halt in the S-phase of the cell cycle. nih.govyeastgenome.org This S-phase arrest is an essential protective mechanism designed to prevent the replication of a damaged genome. wikipedia.orgplos.org

The activated Chk1 and Chk2 kinases enforce this arrest by targeting key cell cycle regulators. nih.gov A primary target is the Cdc25 family of phosphatases (Cdc25A, B, C). These phosphatases are responsible for activating cyclin-dependent kinases (CDKs), the engines that drive the cell cycle forward. cellsignal.com Chk1/Chk2-mediated phosphorylation of Cdc25A leads to its rapid degradation, which prevents the activation of CDK2 and halts DNA replication, thereby causing an intra-S-phase arrest. nih.gov

Flow cytometry analysis of cells treated with FdUrd or its derivatives consistently shows a significant increase in the proportion of cells in the S-phase, confirming the induction of cell cycle arrest in this phase. nih.gov For instance, treatment of PC-3 prostate cancer cells with FdUrd resulted in an increase of the S-phase population from 36% to 63%. nih.gov While this arrest is initially a survival response, prolonged S-phase arrest due to irreparable DNA damage is a potent trigger for programmed cell death. nih.gov

Mechanisms of Programmed Cell Death Induction (Apoptosis)

When the DNA damage induced by FdUrd metabolites is overwhelming and cannot be resolved by the cell's repair and checkpoint mechanisms, the cell is directed to undergo programmed cell death, or apoptosis. patsnap.compatsnap.com This process eliminates damaged cells, preventing the propagation of potentially harmful mutations.

The transition from a pro-survival cell cycle arrest to a pro-death apoptotic response is complex. Prolonged activation of the DNA damage response, particularly the ATM/ATR pathways, can trigger apoptosis. nih.gov Several mechanisms for FdUrd-induced apoptosis have been described:

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Treatment with FdUrd and its derivatives has been shown to lead to a significant increase in the activity of key executioner caspases, such as caspase-3. nih.gov This activation leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the appearance of apoptotic bodies. nih.gov

Fas Signaling: Some studies suggest that FdUrd-induced cell death can be mediated through the Fas death receptor pathway. aacrjournals.org

p53-Dependent and Independent Pathways: The tumor suppressor protein p53 is a critical mediator of apoptosis following DNA damage. mdpi.com While FdUrd can induce apoptosis through p53-dependent pathways, it has also been shown to induce cell death in cells with mutated or non-functional p53, indicating the existence of p53-independent apoptotic mechanisms. researchgate.net

The commitment to apoptosis is the ultimate cytotoxic outcome of FdUrd treatment, resulting from the cell's inability to cope with the extensive and irreparable DNA damage. patsnap.complos.org

Structure Activity Relationships Sar of Acylated Fluorodeoxyuridines

Influence of 5'-O-Acyl Chain Length on Lipophilicity and Biological Activity

The length of the 5'-O-acyl chain directly influences the lipophilicity of FdUrd prodrugs. Generally, as the length of the aliphatic acyl chain increases, the lipophilicity of the molecule also increases. This enhanced lipophilicity can lead to improved cellular uptake. nih.gov Studies have shown a clear correlation between the acyl chain length and the antitumor activity of these compounds.

For instance, research on a series of 5'-O-acyl-5-fluorouridines demonstrated that the antitumor activity against L-1210 leukemia in mice varied with the acyl chain length, with the 5'-O-heptanoyl derivative showing the highest activity. nih.gov Similarly, studies on 3',5'-diesters of FdUrd revealed that esters with longer chain aliphatic acids exhibited markedly greater antitumor activity compared to those with shorter chains. nih.gov This suggests that increased lipophilicity contributes to sustained plasma levels of the drug, leading to a more prolonged therapeutic effect. nih.gov

However, the relationship is not always linear, and an optimal chain length often exists. While increased lipophilicity can enhance membrane permeability, excessively long chains might lead to poor solubility in aqueous environments or hinder the enzymatic release of the active drug. mdpi.com

Table 1: Effect of Acyl Chain Length on the Antitumor Activity of 3',5'-Diesters of FUdR against L1210 Leukemia This table is representative of the general trend observed in studies.

Acyl Group Relative Antitumor Activity (Compared to FUdR)
Acetyl (C2) Lower
Butyryl (C4) Similar
Valeryl (C5) Higher
Caproyl (C6) Higher
Heptanoyl (C7) Highest
Palmitoyl (C16) Markedly High
Benzoyl Markedly High

Data is synthesized from findings reported in literature, indicating a trend where longer aliphatic or aromatic esters show higher activity. nih.govnih.gov

Comparative Analysis of Mono- and Di-acylated FdUrd Prodrugs

Both mono-acylated (at the 5' position) and di-acylated (at both 3' and 5' positions) FdUrd prodrugs have been synthesized and evaluated. The presence of one or two acyl chains significantly affects the properties of the prodrug, including its rate of hydrolysis and subsequent activation.

A study comparing the hydrolysis of 5'-octanoyl FdUrd, 3'-octanoyl FdUrd, and 3',5'-dioctanoyl-FdUrd in human and rabbit plasma revealed significant differences. nih.gov In human plasma, this compound hydrolyzed much faster than the 3'-monoester and the 3',5'-diester. nih.gov This suggests that the 5'-position is more susceptible to enzymatic cleavage by human plasma esterases. nih.govresearchgate.net

The rate of hydrolysis is a critical factor for prodrug design. A prodrug must be stable enough to reach its target tissue but then be rapidly converted to its active form. The slower hydrolysis of the 3',5'-dioctanoyl derivative compared to the 5'-mono-octanoyl derivative in human plasma indicates a more sustained release of the active drug from the di-ester. nih.gov

Table 2: Half-lives of Octanoyl Derivatives of FdUrd in Human and Rabbit Plasma

Compound Half-life in Rabbit Plasma (min) Half-life in Human Plasma (min)
This compound 2.4 11.5
3'-Octanoyl FdUrd 3.9 1020
3',5'-Dioctanoyl FdUrd 3.6 130

Data from Fukushima et al., 1989. nih.gov

From a therapeutic standpoint, di-acylated FdUrd prodrugs with longer acyl chains have shown significant promise, exhibiting much higher antitumor activity than the parent FdUrd. nih.gov The sustained release of FdUrd from these highly lipophilic prodrugs likely contributes to their enhanced efficacy. nih.gov In contrast, mono-amino acid ester prodrugs of FdUrd have also been developed, showing that 5'-monoester prodrugs hydrolyze significantly faster than 3',5'-diester prodrugs. researchgate.net

Stereochemical Aspects of Nucleoside Analogs and Enzyme Recognition

The stereochemistry of nucleoside analogs is a critical determinant of their interaction with enzymes and, consequently, their biological activity. The specific three-dimensional arrangement of atoms in the sugar moiety and at the anomeric carbon influences how the molecule fits into the active site of enzymes responsible for its activation (e.g., kinases) or catabolism.

For acylated prodrugs, the stereochemistry of the promoiety can also influence the rate of enzymatic hydrolysis. Studies on amino acid ester prodrugs of FdUrd have demonstrated that the stereochemistry of the amino acid has a profound impact on the rate of hydrolysis. L-amino acid ester prodrugs were found to hydrolyze 10 to 75 times faster in Caco-2 cell homogenates than their corresponding D-amino acid ester counterparts. researchgate.net This indicates a high degree of stereoselectivity by the esterase enzymes responsible for the activation of these prodrugs.

Furthermore, the conformation of the sugar ring itself is crucial for recognition by enzymes like thymidine (B127349) kinase, which is necessary for the phosphorylation of FdUrd to its active monophosphate form. mdpi.com The introduction of bulky acyl groups, especially at the 3'-position, can influence the sugar pucker and affect the interaction with the enzyme's active site. The fluorine atom at the C5 position of the pyrimidine (B1678525) base also plays a key role in the mechanism of inhibition of thymidylate synthase, the ultimate target of FdUrd's active metabolite. bibliotekanauki.plportlandpress.com Any modification to the nucleoside structure, including acylation, must be carefully considered to ensure that it does not negatively impact the crucial interactions required for the drug's mechanism of action after the prodrug is cleaved.

Preclinical Efficacy Studies of 5 Octanoyl 5 Fluoro 2 Deoxyuridine and Fdurd in Research Models

In Vitro Studies in Cellular Models

Antiproliferative Activity and Cytotoxic Effects in Specific Cell Lines

The cytotoxic effects of FdUrd, the active form of 5'-Octanoyl-5-fluoro-2'-deoxyuridine, have been documented across a wide range of human cancer cell lines. As a prodrug, 5'-Octanoyl-FdUrd is expected to exert its antiproliferative activity after intracellular or extracellular enzymatic hydrolysis releases the active FdUrd.

FdUrd demonstrates potent antiproliferative and cytotoxic activity by inhibiting DNA synthesis. fishersci.casigmaaldrich.com Its efficacy has been observed in numerous cancer cell lines, including:

Gastrointestinal Cancers: It is particularly noted for its role in treating colorectal cancer. fishersci.ca

Breast Cancer: Studies have shown its effectiveness against breast cancer cell lines. salinomycin.pl

Liver Cancer: It has been used effectively for treating liver cancer. sigmaaldrich.com

Other Cancers: Research has also confirmed its cytotoxic activity in cervical (HeLa), nasopharyngeal (KB), osteosarcoma (143B), and murine leukemia (L5178Y) cell lines. nih.govnih.gov

While specific IC50 values for 5'-Octanoyl-FdUrd are not extensively reported in the literature, the activity of related FdUrd derivatives provides insight. For instance, certain phosphorodiamidate derivatives of FdUrd have shown a cytostatic effect in murine leukemia (L5178Y) cells comparable to that of FdUrd itself. nih.gov The cytotoxic concentration required to reduce tumor cell survival by 50% for FdUrd varies between cell lines, ranging from 5-32 µM in murine tumor lines to 30-210 µM in human pancreatic cancer cell lines. rpmj.ru The attachment of lipophilic moieties, such as the octanoyl group, is a strategy designed to improve cell membrane penetration, which may enhance the ultimate cytotoxic impact of the released FdUrd. salinomycin.pl

Biochemical Modulations in Cellular Systems (e.g., nucleotide pools, enzyme activity)

The primary mechanism of action for FdUrd, and by extension its octanoyl prodrug, is the potent inhibition of thymidylate synthase (TS). fishersci.ca Upon entering the cell, or after being generated from its prodrug, FdUrd is phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). patsnap.com FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). mdpi.com

This inhibition leads to several critical biochemical modulations:

Depletion of Nucleotide Pools: The blockade of TS causes a sharp decrease in the intracellular pool of deoxythymidine triphosphate (dTTP). nih.gov Studies in rat embryos and human neuroblastoma models have shown that FdUrd can lower dTTP levels to approximately 20% of control values. researchgate.net

Imbalance of Deoxynucleotides: The depletion of dTTP is often accompanied by a significant increase in deoxycytidine triphosphate (dCTP) levels and a near-total reduction of deoxyguanosine triphosphate (dGTP) pools. researchgate.net This severe imbalance disrupts DNA replication and repair, ultimately triggering cell death. nih.gov

Enzyme Activity: The key biochemical event for the prodrug 5'-Octanoyl-FdUrd is its hydrolysis by esterase enzymes to release the active FdUrd. A study comparing the hydrolysis of octanoyl prodrugs in rabbit and human plasma found that 5'-octanoyl FdUrd was hydrolyzed relatively quickly. nih.govjst.go.jp The half-life for this conversion was measured at 2.4 minutes in rabbit plasma and 11.5 minutes in human plasma, demonstrating species-specific differences in esterase activity. jst.go.jp This conversion is the rate-limiting step for the prodrug's activity.

CompoundHalf-Life in Rabbit Plasma (minutes)Half-Life in Human Plasma (minutes)
This compound2.411.5
3'-Octanoyl FdUrd3.91020
3',5'-Dioctanoyl FdUrd (FdUrd-C8)3.6130

Studies on Drug-Resistant Cell Lines

Resistance to fluoropyrimidines like FdUrd is a significant clinical challenge. Several mechanisms of resistance have been identified in vitro:

Altered Enzyme Activity: Overexpression of the target enzyme, thymidylate synthase, is a common mechanism of resistance. drugtargetreview.com Additionally, some resistant cell lines produce an altered form of TS that has a lower affinity for FdUMP, rendering the drug less effective. sigmaaldrich.com

Impaired Drug Metabolism: Resistance can arise from reduced activity of enzymes required for drug activation, such as thymidine (B127349) kinase, which phosphorylates FdUrd. salinomycin.pl

Metabolic Reprogramming: Some colon cancer cells develop resistance to 5-FU (a closely related drug) by shifting their metabolism towards oxidative phosphorylation (OXPHOS) to survive. nih.gov

The use of a lipophilic prodrug like 5'-Octanoyl-FdUrd could potentially bypass certain resistance mechanisms, such as those related to impaired transport of the parent drug across the cell membrane. However, specific studies testing 5'-Octanoyl-FdUrd on characterized FdUrd-resistant cell lines are limited. A study on a conjugate of FdUrd with salinomycin (B1681400) showed that the resulting compound had significantly higher antiproliferative activity against drug-resistant cancer cells compared to FdUrd alone, highlighting the potential for chemical modification to overcome resistance. salinomycin.pl

Combinatorial Research with Other Therapeutic Agents (In Vitro)

Combining FdUrd with other agents can enhance its cytotoxic effects, a strategy known as biochemical modulation.

Folinic Acid (Leucovorin): The combination of FdUrd with leucovorin is known to be highly potent. Leucovorin increases the intracellular pool of 5,10-methylenetetrahydrofolate, which helps to stabilize the inhibitory complex formed between FdUMP and thymidylate synthase, thereby enhancing and prolonging the enzyme's inhibition. nih.gov

Interferon: Studies with the related compound 5-fluorouracil (B62378) (5-FU) have shown that interferon can augment its activity by causing a greater depletion of dTTP pools. mdpi.com

Targeted Agents: In 5-FU resistant colon cancer cells that become dependent on OXPHOS, combining 5-FU with a pharmacological inhibitor of OXPHOS was shown to abolish their ability to form spheroids and reduced stem-like markers. nih.gov

Lipid Metabolism Inhibitors: The combination of 5-FU with inhibitors of cholesterol metabolism (Avasimibe) or fatty acid synthesis (MF-438) has been shown to produce a stronger antiproliferative effect than the single agents in colorectal cancer cells. nih.gov

These findings suggest that the efficacy of 5'-Octanoyl-FdUrd, upon its conversion to FdUrd, could likely be enhanced through similar combination strategies.

In Vivo Studies in Animal Models

Evaluation of Efficacy in Xenograft and Syngeneic Models

In vivo studies are critical for evaluating the therapeutic potential of anticancer agents. FdUrd has demonstrated efficacy in various animal tumor models. In comparisons with 5-FU, FdUrd often shows greater antitumor activity in human colorectal cancer cell lines and other animal tumor systems. japsonline.com

The lipophilic prodrug strategy aims to improve drug delivery to tumors. A study involving the intra-arterial administration of 3',5'-dioctanoyl-FdUrd (FdUrd-C8) in a Lipiodol solution to rabbits with VX-2 hepatoma demonstrated the success of this approach. Key findings from this highly relevant study include:

Selective Tumor Retention: The dioctanoyl prodrug was eliminated more slowly from the tumor (half-life = 15.8 h) compared to non-tumorous liver tissue (half-life = 3.8-4.2 h). This led to a selective retention of the prodrug in the tumor that was 17 to 157 times higher than in surrounding tissues.

Sustained Release of Active Metabolites: This selective retention resulted in significantly higher and sustained levels of the active metabolites, FdUrd and FdUMP, within the tumor for at least 72 hours post-administration.

These results strongly suggest that lipophilic modification of FdUrd, as with the octanoyl ester, can achieve selective tumor accumulation and sustained release of the active cytotoxic agent in vivo. Further studies using radiolabeled FdUrd ([¹⁸F]FdUrd) in a murine pancreatic cancer model showed that the tracer's uptake in the tumor correlated closely with the proliferation index, confirming its utility in tracking proliferative activity in vivo. nih.gov Combination therapies, such as with Wnt signaling pathway inhibitors, have also shown the ability to inhibit the growth of colorectal cancer patient-derived xenografts. rpmj.ru

Advanced Analytical Methodologies for Research on 5 Octanoyl 5 Fluoro 2 Deoxyuridine and Its Metabolites

Quantitative Determination of the Prodrug and its Metabolites in Biological Samples

The conversion of the lipophilic prodrug 5'-Octanoyl-5-fluoro-2'-deoxyuridine to its active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) (floxuridine) and 5-fluorouracil (B62378) (5-FU), and their subsequent catabolism to molecules like α-fluoro-β-alanine (FBAL), requires robust and sensitive analytical methods for their simultaneous determination.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of 5'-Octanoyl-5-fluoro-2'-deoxyuridine and its metabolites in biological samples such as plasma, urine, and cell cultures. nih.govnih.govnih.gov

HPLC methods often utilize reversed-phase columns, such as C18 or phenyl, for the separation of the prodrug and its metabolites. nih.govnih.gov A simple and sensitive ion-pair HPLC method has been developed for the simultaneous measurement of 5-FU and its key metabolites, including floxuridine (B1672851). nih.gov This method employed a reversed-phase C18 column with UV detection at 280 nm. nih.gov The mobile phase composition, including the concentration of ion-pairing agents like tetrabutylammonium (B224687) phosphate (B84403) and the pH, is optimized to achieve sufficient separation of the compounds. nih.gov For instance, an optimized mobile phase consisted of a buffer at pH 5.9 and methanol, allowing for the separation of four key compounds within a reasonable timeframe. nih.gov

LC-MS/MS offers superior sensitivity and selectivity, which is particularly crucial for detecting low concentrations of metabolites. nih.govnih.gov An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of capecitabine (B1668275) (a related fluoropyrimidine prodrug) and its metabolites, including 5'-deoxy-5-fluorouridine, 5-FU, and FBAL, in human plasma. nih.gov This method utilizes a gradient elution on a specialized column and a tandem mass spectrometer with an electrospray ionization source, operating in both positive and negative ion modes to detect the different analytes. nih.govnih.gov The use of stable isotopically labeled internal standards for each analyte ensures high accuracy and precision. nih.gov

A key advantage of LC-MS/MS is its ability to quantify intracellular concentrations of active metabolites, such as 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluorouridine (B13573) 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), which are directly responsible for the compound's cytotoxic effects. nih.gov An LC-MS/MS assay was specifically developed to measure these active 5-FU nucleotides in peripheral blood mononuclear cells (PBMCs). nih.gov This method was validated for concentration ranges in the nanomolar level, demonstrating high accuracy and minimal variation. nih.gov

Table 1: HPLC and LC-MS/MS Methods for Fluoropyrimidine Analysis

Analyte(s) Matrix Method Column Detection Key Findings Reference
5'-deoxy-5-fluorouridine (5'dFUR), 5-fluorouracil (5-FU) Plasma, Urine HPLC Phenyl UV (280 nm) Sensitivity limit of 50 ng/ml for both compounds in plasma. nih.gov
5-FU, Fluorouridine, Floxuridine, FdUMP Plasma Ion-Pair HPLC Reversed-phase C18 UV (280 nm) Detection limits ranged from 2 ng/ml for 5-FU to 50 ng/ml for FdUMP. nih.gov
Floxuridine Serum HPLC Shim-Pack CLC-ODS UV (268 nm) Limit of detection was 0.001 mg/L. magtechjournal.com
5-FU, 5-FUrd, 5-FdUrd, FdUMP, dUMP, TMP Cultured Cells, Medium LC-MS/MS dC18 Atlantis ESI-MS/MS (Negative Ion Mode) Method validated over a range of 2.5-150 ng/mL with intra- and inter-assay variability <10%. nih.gov
FUTP, FdUTP, FdUMP PBMCs LC-MS/MS - - Accuracies between -2.2% and 7.0% deviation and CV values ≤4.9%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of specific, volatile, or derivatized metabolites of 5'-Octanoyl-5-fluoro-2'-deoxyuridine, particularly the breakdown product α-fluoro-β-alanine (FBAL). researchgate.netnih.gov

For the analysis of FBAL in urine, a method involving derivatization followed by GC-MS/MS analysis in the Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. researchgate.net This procedure typically involves acidifying the urine sample, spiking it with an internal standard (like ¹³C-FBAL), followed by extraction and purification using a strong cation exchanger before derivatization and GC-MS/MS analysis. researchgate.net Another approach combines on-sample derivatization using alkyl chloroformate/trialkyloxonium with solid-phase microextraction (SPME) for sample preparation, followed by GC-triple quadrupole mass spectrometry. ukm.my This automated method offers high throughput and a quantification limit for FBAL of 25.4 µg/L. ukm.my

GC-based methods have also been developed for the simultaneous analysis of fluoropyrimidine nucleosides and 5-fluorouracil in plasma and urine. nih.gov These methods often employ on-column alkylation and a nitrogen-sensitive detector. nih.gov Sample preparation for these analyses typically involves sequential cation-exchange and anion-exchange column chromatography to isolate the compounds of interest from endogenous substances. nih.gov

Table 2: GC-MS Methods for Fluoropyrimidine Metabolite Analysis

Analyte(s) Matrix Method Key Features Limit of Quantification (LOQ) Reference
α-fluoro-β-alanine (FBAL) Urine GC-MS/MS Derivatization, strong cation exchange extraction, MRM mode. Not specified researchgate.net
α-fluoro-β-alanine (FBAL) Urine GC/QqQ-MS/PCI with SPME Automated on-sample derivatization and SPME. 25.4 µg/L ukm.my

Radiometric Assays for Enzyme Activity and Metabolic Tracing

Radiometric assays are highly sensitive methods used to trace the metabolic pathways of 5'-Octanoyl-5-fluoro-2'-deoxyuridine and to measure the activity of enzymes involved in its metabolism. These assays typically use radiolabeled precursors to follow their conversion into various metabolites.

The activity of thymidine (B127349) phosphorylase, a key enzyme in the conversion of fluoropyrimidine nucleosides, can be determined using a radiometric assay. nih.gov A common method involves measuring the release of a radiolabeled product from a labeled substrate. For instance, the activity of thymidine phosphorylase can be assayed by monitoring the conversion of [¹⁴C]-thymidine to thymine.

Radiolabeled compounds are also instrumental in metabolic tracing studies. For example, the incorporation of [6-³H]dUrd into DNA can be measured to assess the inhibition of thymidylate synthase by metabolites of 5'-Octanoyl-5-fluoro-2'-deoxyuridine. nih.gov In studies with herpes simplex virus, compounds like FdUrd inhibited the incorporation of [6-³H]dUrd into DNA at concentrations significantly lower than those affecting the incorporation of [methyl-³H]dThd, highlighting the specific targeting of thymidylate synthase. nih.gov

Bioanalytical Method Validation for Research Applications

The validation of bioanalytical methods is a critical requirement to ensure the reliability and reproducibility of research data. europa.eunih.gov Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide guidelines for method validation. europa.euresearchgate.net

A full validation process assesses several key parameters:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy : The closeness of the determined value to the nominal or known true value. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov Calibration curves should have a correlation coefficient (r²) close to 1.000. nih.govingentaconnect.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery : The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov

Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov

For instance, a validated UPLC-MS/MS method for capecitabine and its metabolites demonstrated excellent linearity (r² > 0.99), with accuracy deviations between -7.00% and 6.86% and coefficients of variation (CV) less than 14.9% for all analytes. nih.gov Similarly, a validated HPLC method for floxuridine showed a good correlation coefficient (r=0.9999), with intra-run and inter-run CVs less than 4.09% and mean recoveries between 100.88% and 107.00%. magtechjournal.com

Sample Preparation and Extraction Techniques for Cellular and Tissue Analysis

Proper sample preparation is a crucial step to ensure the accuracy and reproducibility of the analysis of 5'-Octanoyl-5-fluoro-2'-deoxyuridine and its metabolites from complex biological matrices like cells and tissues. creative-proteomics.com The primary goals are to efficiently extract the analytes, remove interfering substances, and concentrate the sample.

For cellular analysis, the process often begins with quenching metabolic activity, typically by rapid cooling or addition of a solvent like cold methanol, to get a snapshot of the metabolic state at the time of collection. nih.gov This is followed by cell lysis to release the intracellular contents. Protein precipitation is a common next step, using agents like methanol, trichloroacetic acid, or ammonium (B1175870) sulfate (B86663) to remove proteins that can interfere with chromatographic analysis. nih.govnih.govmdpi.com

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating samples. nih.govmdpi.com Different types of SPE cartridges, such as C18 or Oasis WAX (a weak anion-exchange sorbent), can be used depending on the properties of the analytes. nih.govmdpi.com For example, to measure 5-FU and FdUMP in culture medium, the medium was either directly injected for 5-FU analysis or underwent SPE for FdUMP analysis. nih.gov

For tissue samples, immediate freezing in liquid nitrogen is recommended to halt metabolic activity. creative-proteomics.com The frozen tissue is then typically homogenized in an appropriate buffer or solvent before proceeding with extraction and cleanup steps similar to those used for cellular samples.

Liquid-liquid extraction (LLE) is another common technique. nih.govmdpi.com For example, a method for analyzing 5'dFUR and 5-FU in plasma involved solvent extraction with an ethyl acetate-isopropyl alcohol mixture. nih.gov For the analysis of 5-FU in aqueous humor, LLE with ethyl acetate (B1210297) was employed. mdpi.com

Table 3: Common Sample Preparation Techniques

Technique Purpose Example Application Reference
Protein Precipitation Removal of proteins Methanol precipitation for intracellular nucleotide analysis. Trichloroacetic acid for plasma sample preparation. nih.govnih.gov
Solid-Phase Extraction (SPE) Sample cleanup and concentration C18 cartridges for plasma extract cleanup. Oasis WAX cartridges for FdUMP extraction from culture medium. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Analyte extraction from liquid samples Ethyl acetate-isopropyl alcohol for plasma extraction. Ethyl acetate for aqueous humor extraction. nih.govmdpi.com
Ion-Exchange Chromatography Separation of charged molecules Sequential cation- and anion-exchange for isolating fluoropyrimidines from plasma and urine. nih.gov

Q & A

Basic: What are the key metabolic pathways distinguishing 5'-Octanoyl FdUrd from its parent compound FdUrd?

Answer:
this compound, an acylated derivative of FdUrd, exhibits distinct metabolic behavior. While FdUrd is phosphorylated to FdUMP (inhibiting thymidylate synthase and disrupting DNA synthesis), this compound’s octanoyl moiety may alter intracellular uptake or enzymatic processing. Researchers should use radiolabeled tracers and LC-MS to track metabolite formation in vitro (e.g., in L1210 leukemia cells) and compare incorporation into RNA/DNA versus enzymatic inhibition profiles .

Basic: What experimental models are optimal for studying this compound’s cytotoxicity?

Answer:
In vitro models like leukemia (L1210) or colorectal cancer (HCT-116) cell lines are common. Prioritize models with documented thymidylate synthase activity and RNA/DNA synthesis rates. Use IC50 assays with controls for baseline FdUrd activity. For mechanistic studies, pair cytotoxicity assays with metabolic profiling (e.g., HPLC for FdUMP quantification) .

Advanced: How can researchers resolve contradictions in cytotoxicity data between this compound and unmodified FdUrd?

Answer:
Contradictions often arise from differences in cell permeability, esterase activity (hydrolyzing the octanoyl group), or off-target RNA incorporation. To address this:

  • Measure intracellular drug concentrations via mass spectrometry.
  • Inhibit esterases (e.g., using BNPP) to isolate the octanoyl group’s effect.
  • Compare RNA-seq data to identify aberrant RNA processing in treated cells .

Advanced: What methodologies best quantify the stability of this compound in physiological conditions?

Answer:

  • Hydrolysis kinetics: Use simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via UV-Vis or NMR.
  • Serum stability assays: Incubate with fetal bovine serum and track parent compound depletion over time using LC-MS.
  • Computational modeling (e.g., molecular dynamics) can predict ester bond susceptibility .

Basic: How should researchers design dose-response studies for this compound to account for metabolic variability?

Answer:

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM).
  • Include controls for FdUrd and solvent effects.
  • Measure metabolites (FdUMP, free FdUrd) alongside viability assays.
  • Replicate across cell lines with varying esterase expression (e.g., liver vs. cancer cells) .

Advanced: What strategies validate the specificity of this compound’s mechanism of action in vivo?

Answer:

  • Genetic knockdown: Silence thymidylate synthase or RNA polymerase II in animal models to isolate target effects.
  • Isotope tracing: Administer ¹³C-labeled glucose to track nucleotide pool alterations.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with biomarker changes (e.g., dTTP levels) .

Basic: What are critical literature gaps in understanding this compound’s off-target effects?

Answer:
Current gaps include:

  • Long-term RNA damage from potential incorporation of fluorinated nucleotides.
  • Impact on non-cancer cells (e.g., stem cells) with high thymidylate synthase activity.
  • Drug-drug interactions with esterase inhibitors. Researchers should prioritize transcriptome-wide studies and co-culture models .

Advanced: How can computational tools enhance the design of this compound derivatives?

Answer:

  • QSAR modeling: Correlate acyl group chain length with cytotoxicity and solubility.
  • Docking simulations: Predict interactions between this compound and thymidylate synthase or esterases.
  • ADMET prediction: Optimize bioavailability using tools like SwissADME .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

  • Justify animal models based on translational relevance (e.g., xenografts vs. syngeneic tumors).
  • Monitor for non-target toxicity (e.g., gastrointestinal or hematopoietic systems).
  • Follow ARRIVE guidelines for experimental reporting and statistical rigor .

Advanced: How should researchers synthesize and characterize this compound to ensure reproducibility?

Answer:

  • Synthesis: Use Schotten-Baumann acylation under anhydrous conditions. Verify purity (>95%) via HPLC and ¹H/¹³C NMR.
  • Characterization: Include melting point, solubility in DMSO/water, and stability under light/temperature stress.
  • Batch documentation: Publish detailed spectral data and synthetic protocols in supplementary materials .

Categorization

  • Basic Questions (1, 2, 5, 7, 9): Focus on foundational mechanisms, models, and ethical frameworks.
  • Advanced Questions (3, 4, 6, 8, 10): Address methodological complexity, data contradictions, and innovation in synthesis/analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Octanoyl fdurd
Reactant of Route 2
Reactant of Route 2
5'-Octanoyl fdurd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.